Cas no 1349171-59-0 (methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate)

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate is a benzoate ester derivative functionalized with a 3,5-dimethylpyrazole moiety. This compound exhibits potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the pyrazole group enhances its reactivity, enabling selective modifications for targeted applications. Its stable ester linkage and well-defined molecular structure ensure consistent performance in synthetic routes. The compound's purity and structural specificity make it suitable for research and industrial processes requiring precise functionalization. Its compatibility with various reaction conditions further underscores its utility as a building block in complex molecular architectures.
methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate structure
1349171-59-0 structure
商品名:methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate
CAS番号:1349171-59-0
MF:C14H16N2O2
メガワット:244.289043426514
MDL:MFCD02253853
CID:5208149
PubChem ID:86207881

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate 化学的及び物理的性質

名前と識別子

    • 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzoic acid methyl ester
    • methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
    • Benzoic acid, 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-, methyl ester
    • methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate
    • MDL: MFCD02253853
    • インチ: 1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3
    • InChIKey: YNUYBDGRXGCBDA-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=CC(CN2C(C)=CC(C)=N2)=C1

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-227766-5.0g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
5.0g
$1115.0 2024-06-20
Enamine
EN300-227766-1.0g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
1.0g
$385.0 2024-06-20
Enamine
EN300-227766-0.1g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
0.1g
$105.0 2024-06-20
Enamine
EN300-227766-5g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0
5g
$1115.0 2023-09-15
Enamine
EN300-227766-0.5g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
0.5g
$284.0 2024-06-20
Enamine
EN300-227766-10.0g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
10.0g
$1654.0 2024-06-20
Enamine
EN300-227766-0.25g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
0.25g
$149.0 2024-06-20
Enamine
EN300-227766-2.5g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
2.5g
$754.0 2024-06-20
Enamine
EN300-227766-10g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0
10g
$1654.0 2023-09-15
Enamine
EN300-227766-0.05g
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
1349171-59-0 95%
0.05g
$69.0 2024-06-20

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate 関連文献

methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoateに関する追加情報

Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)methylbenzoate (CAS No. 1349171-59-0): An Overview

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate (CAS No. 1349171-59-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MDMB for brevity, is characterized by its unique structural features, which include a pyrazole ring and a benzene ring linked through a methyl group. These structural elements contribute to its potential biological activities and pharmacological properties.

The chemical structure of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate can be represented as C14H16N2O2. The presence of the pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, imparts significant stability and reactivity to the molecule. The benzene ring, on the other hand, provides a rigid planar structure that can interact with various biological targets. The combination of these rings with the methyl and methoxy groups results in a molecule with a high degree of functional versatility.

In recent years, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate has been the subject of extensive research due to its potential applications in drug discovery and development. One of the key areas of interest is its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate has also been investigated for its potential as an antitumor agent. Research has demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of signaling pathways such as the PI3K/Akt pathway and the MAPK pathway, which are known to play crucial roles in cell survival and proliferation.

In addition to its therapeutic potential, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate has also been explored for its use in chemical synthesis. The presence of the pyrazole ring makes it an excellent starting material for the synthesis of more complex molecules with diverse biological activities. For instance, it can be used as a building block in the synthesis of novel pyrazole derivatives that exhibit improved pharmacological profiles compared to their parent compounds.

The synthesis of methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate typically involves multi-step processes that include the formation of the pyrazole ring and subsequent functionalization steps. One common approach is to start with an appropriate aryl halide or aryl boronic acid and use palladium-catalyzed cross-coupling reactions to introduce the pyrazole moiety. This method allows for high yields and good functional group tolerance, making it suitable for large-scale production.

In terms of safety and environmental impact, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate is generally considered safe when handled under appropriate conditions. However, like any chemical compound, it should be used with caution and proper safety measures should be followed to prevent exposure and ensure safe disposal.

The future prospects for methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its bioavailability and reduce potential side effects. Additionally, efforts are being made to develop more efficient synthetic routes to make this compound more accessible for both research and commercial applications.

In conclusion, methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoate (CAS No. 1349171-59-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an exciting molecule to study and develop further.

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